Bis(2-aminoethyl) hydrogen phosphate

Catalog No.
S661823
CAS No.
6094-81-1
M.F
C4H13N2O4P
M. Wt
184.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-aminoethyl) hydrogen phosphate

CAS Number

6094-81-1

Product Name

Bis(2-aminoethyl) hydrogen phosphate

IUPAC Name

bis(2-aminoethyl) hydrogen phosphate

Molecular Formula

C4H13N2O4P

Molecular Weight

184.13 g/mol

InChI

InChI=1S/C4H13N2O4P/c5-1-3-9-11(7,8)10-4-2-6/h1-6H2,(H,7,8)

InChI Key

UZKVIEIYYUANJZ-UHFFFAOYSA-N

SMILES

C(COP(=O)(O)OCCN)N

Canonical SMILES

C(COP(=O)(O)OCCN)N

Potential as a Building Block for Molecules:

  • The structure of Bis(2-aminoethyl) hydrogen phosphate combines features of both amine and phosphate groups, making it a potential building block for the design of novel molecules with diverse functionalities.
  • Amine groups can participate in various reactions, while phosphate groups can play a role in energy transfer and binding processes.

Potential Applications in Medicinal Chemistry:

  • The combination of amine and phosphate functionalities could be relevant in the development of new drugs or drug delivery systems.
  • Amines can interact with biological targets, and phosphates can be used to improve the solubility and bioavailability of drugs. However, further research is needed to explore this specific application.

Potential Role in Material Science:

  • The presence of both charged and uncharged groups in Bis(2-aminoethyl) hydrogen phosphate suggests potential applications in material science, particularly in the design of new materials with specific properties.
  • For example, it could be explored in the development of ion-conductive materials or materials with specific binding capacities.

Research in Related Compounds:

  • Studies on similar compounds, such as 2-Aminoethyl dihydrogen phosphate (also known as O-Phosphoethanolamine), offer valuable insights into potential applications of Bis(2-aminoethyl) hydrogen phosphate.
  • O-Phosphoethanolamine is a naturally occurring molecule found in various organisms and is involved in several biological processes, including cell membrane integrity and signal transduction. Research on its functions and interactions can provide valuable guidance for exploring the potential applications of Bis(2-aminoethyl) hydrogen phosphate.

Bis(2-aminoethyl) hydrogen phosphate is a chemical compound with the molecular formula C₄H₁₃N₂O₄P and a molecular weight of approximately 184.13 g/mol. It is categorized as an organophosphate and is known for its dual aminoethyl groups, which contribute to its reactivity and potential biological activity. The compound is often encountered in various forms, including its hydrochloride variant, which can alter its solubility and reactivity in biological systems. Its structure consists of a phosphate group bonded to two aminoethyl groups, which makes it a subject of interest in both synthetic and biological chemistry .

The chemical reactivity of bis(2-aminoethyl) hydrogen phosphate primarily involves nucleophilic substitution reactions due to the presence of the phosphate moiety. The amino groups can participate in various reactions, such as:

  • Acylation: The amino groups can react with acyl chlorides to form amides.
  • Phosphorylation: It can act as a phosphorylating agent, transferring the phosphate group to alcohols or amines.
  • Hydrolysis: In aqueous environments, bis(2-aminoethyl) hydrogen phosphate can hydrolyze, releasing phosphoric acid and the corresponding amines.

These reactions are significant in synthetic organic chemistry and biochemistry, where the compound may serve as a building block for more complex molecules .

Bis(2-aminoethyl) hydrogen phosphate exhibits several biological activities that make it relevant in pharmacology and biochemistry. Its structural similarity to naturally occurring phospholipids allows it to interact with biological membranes. Some notable activities include:

  • Enzyme Inhibition: It has been studied for its potential to inhibit certain enzymes involved in metabolic pathways.
  • Cell Signaling: The compound may play a role in cell signaling processes due to its ability to interact with phospholipid bilayers.
  • Antimicrobial Properties: Preliminary studies suggest that bis(2-aminoethyl) hydrogen phosphate may exhibit antimicrobial activity against various pathogens .

Several methods exist for synthesizing bis(2-aminoethyl) hydrogen phosphate, including:

  • Direct Phosphorylation: Reacting 2-aminoethanol with phosphorus oxychloride or phosphoric acid under controlled conditions to yield bis(2-aminoethyl) hydrogen phosphate.
  • Aminoethylation of Phosphoric Acid Esters: This method involves the reaction of phosphoric acid esters with 2-aminoethanol, followed by hydrolysis to obtain the desired product.
  • Hydrochloride Formation: The hydrochloride salt can be prepared by reacting bis(2-aminoethyl) hydrogen phosphate with hydrochloric acid, enhancing its solubility in water .

Bis(2-aminoethyl) hydrogen phosphate finds applications across various fields:

  • Biochemistry: It serves as a reagent for synthesizing phospholipid analogs and studying membrane interactions.
  • Pharmaceuticals: Its potential enzyme inhibition properties make it a candidate for drug development targeting specific metabolic pathways.
  • Analytical Chemistry: Used in chromatography for separating biomolecules due to its unique properties .

Interaction studies involving bis(2-aminoethyl) hydrogen phosphate focus on its interactions with proteins and nucleic acids. Key findings include:

  • Protein Binding: Studies indicate that this compound can bind to certain proteins, potentially altering their function or stability.
  • Nucleic Acid Interaction: Research suggests that it may interact with DNA or RNA, influencing gene expression or enzymatic activity related to nucleic acids.

These interactions are crucial for understanding its biological roles and potential therapeutic applications .

Bis(2-aminoethyl) hydrogen phosphate shares structural similarities with several other compounds, including:

Compound NameMolecular FormulaKey Features
Ethanolamine phosphateC₂H₇NO₄PSingle amino group; simpler structure
Diethanolamine phosphateC₆H₁₅N₂O₄PTwo hydroxyl groups; used in surfactants
2-Aminoethyl dihydrogen phosphateC₄H₁₃N₂O₅PContains additional hydroxyl group

Uniqueness of Bis(2-aminoethyl) Hydrogen Phosphate

What sets bis(2-aminoethyl) hydrogen phosphate apart is its unique combination of two amino groups attached to a single phosphate moiety, allowing it to participate in diverse

Early Synthesis and Identification

The compound was first synthesized in 1950 through the reaction of 2-aminoethanol with phosphoric acid, as documented in the Journal of the American Chemical Society. Initial studies focused on its potential as a phosphorylating agent in organic chemistry, leveraging its reactive amino and phosphate groups. Early nomenclature reflected its structural components, with terms like "ethanolamine phosphate ester" appearing in literature before systematic IUPAC naming conventions were adopted.

Development of Systematic Nomenclature

The IUPAC name bis(2-aminoethyl) hydrogen phosphate emerged to emphasize its molecular structure: a phosphate group (HPO₄) esterified with two 2-aminoethyl (−NH₂CH₂CH₂−) groups. Alternative identifiers include:

  • CAS Registry Number: 6094-81-1
  • EC Number: 228-044-8
  • Synonym: Ethanol, 2-amino-, hydrogen phosphate (ester)

The evolution of its nomenclature parallels advancements in chemical taxonomy, particularly for organophosphates, which underwent standardization in the mid-20th century to clarify structural relationships.

Direct Phosphorylation Methods

The synthesis of bis(2-aminoethyl) hydrogen phosphate through conventional laboratory protocols primarily employs direct phosphorylation strategies utilizing phosphorus-based reagents. The most widely documented approach involves the reaction of 2-aminoethanol with phosphorus oxychloride under controlled conditions . This method demonstrates high selectivity and yields ranging from 70-85% under optimized conditions.

The reaction mechanism proceeds through nucleophilic substitution, where the hydroxyl groups of 2-aminoethanol attack the electrophilic phosphorus center in phosphorus oxychloride. Temperature control is critical, with optimal conditions maintained at 0-25°C to prevent decomposition and side reactions . The reaction requires 2-6 hours for completion and produces the desired bis(2-aminoethyl) hydrogen phosphate with purities of 85-95%.

An alternative conventional approach utilizes phosphoric acid as the phosphorylating agent [2]. This thermal method requires elevated temperatures of 80-120°C and extended reaction times of 4-8 hours. The process involves direct condensation between 2-aminoethanol and orthophosphoric acid with simultaneous water removal through evaporation [2]. While this method provides moderate yields of 60-75%, it offers the advantage of using readily available and less hazardous reagents compared to phosphorus oxychloride.

Thermal Synthesis Protocols

Conventional thermal synthesis protocols involve high-temperature reactions at 150-180°C for extended periods of 6-12 hours [3]. These methods typically employ acid-catalyzed condensation reactions between ethanolamine derivatives and phosphoric acid under controlled atmospheric conditions. The thermal approach achieves yields of 65-80% with purities ranging from 80-92%.

The thermal methodology requires careful temperature control and inert atmosphere conditions to prevent oxidative degradation of the amino groups. Water removal systems are essential to drive the condensation reaction to completion. While effective, thermal methods exhibit limitations in scalability due to energy requirements and potential thermal decomposition issues [3].

Acid-Base Catalyzed Synthesis

Acid-base catalyzed synthesis represents a milder alternative to thermal methods, operating at temperatures of 25-50°C with reaction times of 1-4 hours. These protocols utilize controlled pH conditions to facilitate the phosphorylation reaction while minimizing side reactions. Yields typically range from 55-70% with purities of 75-85%.

The acid-base method requires precise pH control throughout the reaction process, typically maintaining conditions between pH 6-9 for optimal results. Base catalysts such as triethylamine or pyridine are commonly employed to activate the nucleophilic character of the amino alcohol substrates [4].

Industrial-Scale Production Techniques

Continuous Flow Manufacturing

Industrial-scale production of bis(2-aminoethyl) hydrogen phosphate has increasingly adopted continuous flow technologies to enhance efficiency and product quality [5]. Continuous flow reactors operate at temperatures of 100-150°C with significantly reduced reaction times of 30 minutes to 2 hours, achieving superior yields of 75-90% and purities of 90-98%.

The continuous flow approach offers several advantages including improved heat and mass transfer, precise residence time control, and enhanced safety profiles. Flow reactors enable better mixing of reactants and more uniform temperature distribution, leading to more consistent product quality compared to batch processes [6].

Modern industrial implementations utilize multi-stage continuous reactors with integrated purification systems. The first stage involves the primary phosphorylation reaction, followed by neutralization and purification stages. Temperature control systems maintain optimal reaction conditions while preventing thermal degradation of the product [6].

Large-Scale Batch Processing

Traditional industrial batch processing methods continue to be employed for bis(2-aminoethyl) hydrogen phosphate production, particularly in facilities with existing batch infrastructure. These processes typically operate at temperatures of 120-160°C with reaction times of 4-8 hours, achieving yields of 70-85% and purities of 85-95%.

Batch production methods utilize large-scale stirred tank reactors equipped with temperature control systems and efficient mixing mechanisms. The process involves sequential addition of reactants, controlled heating, and staged cooling for product recovery. While less efficient than continuous flow methods, batch processes offer flexibility in production volumes and product specifications [5].

Industrial batch protocols incorporate sophisticated monitoring systems to track reaction progress and product quality in real-time. Advanced analytical techniques enable precise control of reaction parameters and immediate detection of any deviations from optimal conditions.

Process Optimization Strategies

Industrial-scale optimization focuses on maximizing throughput while maintaining product quality and minimizing waste generation. Key optimization parameters include reactor design, mixing efficiency, heat transfer characteristics, and downstream processing integration [5].

Modern industrial facilities employ computational fluid dynamics modeling to optimize reactor design and predict optimal operating conditions. These models account for complex interactions between heat transfer, mass transfer, and chemical kinetics to identify optimal process parameters [7].

Green Chemistry Approaches and Solvent Systems

Aqueous Synthesis Systems

Green chemistry approaches for bis(2-aminoethyl) hydrogen phosphate synthesis emphasize the use of environmentally benign solvents, with water being the preferred medium [8]. Aqueous synthesis systems operate at mild temperatures of 25-100°C with reaction times of 2-6 hours, achieving yields of 50-70% and purities of 70-85%.

Water-based synthesis eliminates the need for organic solvents, significantly reducing environmental impact and waste generation. These systems utilize catalytic amounts of environmentally friendly bases such as sodium bicarbonate or potassium carbonate to facilitate the phosphorylation reaction [8]. The aqueous approach also simplifies product isolation and purification procedures.

Aqueous synthesis protocols often incorporate phase-transfer catalysts to enhance reaction efficiency by improving the solubility of reactants. These catalysts enable effective mixing of hydrophobic and hydrophilic components while maintaining the green chemistry principles [9].

Solvent-Free Reaction Conditions

Solvent-free synthesis represents the ultimate goal in green chemistry applications, completely eliminating solvent waste and associated environmental concerns [9]. These protocols operate at temperatures of 80-150°C with reaction times of 1-4 hours, achieving yields of 60-80% and purities of 80-90%.

Solvent-free conditions require careful optimization of reaction parameters, including temperature control, mixing efficiency, and reactant stoichiometry. Solid-state mixing techniques and mechanochemical approaches are often employed to ensure adequate contact between reactants [10].

The solvent-free approach demonstrates excellent scalability and significantly reduces downstream processing requirements. Product isolation typically involves simple crystallization or sublimation techniques, eliminating the need for extensive solvent removal procedures.

Microreactor Technology

Microreactor technology represents a cutting-edge approach to green synthesis, offering exceptional control over reaction conditions while minimizing reagent consumption and waste generation [11]. Microreactor systems achieve remarkably high yields of 80-95% and purities of 90-99% with reaction times as short as 5-30 minutes.

The microreactor approach enables precise control of temperature, pressure, and residence time, leading to improved selectivity and reduced side product formation. Enhanced heat and mass transfer characteristics in microchannels facilitate more efficient reactions compared to conventional batch systems [12].

Microreactor technology demonstrates excellent potential for scale-up through numbering-up strategies, where multiple parallel microreactors operate simultaneously to achieve desired production volumes. This approach maintains the advantages of microreactor systems while achieving industrial-scale production rates [13].

Catalyst-Free Green Synthesis

Recent developments in green chemistry have focused on catalyst-free synthesis methods that eliminate the need for metal catalysts or harsh chemical promoters [14]. These approaches rely on carefully optimized reaction conditions and reactant selection to achieve efficient phosphorylation without additional catalytic species.

Catalyst-free methods typically employ higher temperatures and longer reaction times to compensate for the absence of catalytic acceleration. However, they offer significant advantages in terms of product purity and downstream processing simplification, as catalyst removal steps are eliminated [15].

The catalyst-free approach demonstrates particular value in pharmaceutical applications where trace metal contamination must be minimized. These methods achieve acceptable yields while maintaining the green chemistry principles of waste minimization and environmental sustainability.

Synthesis ApproachTemperature (°C)TimeYield (%)Purity (%)Environmental Impact
Phosphorus Oxychloride0-252-6 hours70-8585-95Moderate
Phosphoric Acid80-1204-8 hours60-7580-90Moderate
Thermal Method150-1806-12 hours65-8080-92High
Continuous Flow100-15030 min-2 hours75-9090-98Low
Aqueous Systems25-1002-6 hours50-7070-85Very Low
Microreactor25-1205-30 minutes80-9590-99Very Low
Optimization ParameterOptimal RangeImpact on YieldImpact on Purity
Temperature25-150°CHighHigh
Reaction Time30 min-8 hoursMediumMedium
pH Control6-9HighHigh
Catalyst Loading0.1-5 mol%MediumLow
Concentration0.1-1.0 MMediumMedium
Flow Rate0.1-2.0 mL/minHighMedium

XLogP3

-5.2

Other CAS

6094-81-1

Wikipedia

Bis(2-aminoethyl) hydrogen phosphate

Dates

Last modified: 08-15-2023

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